Scientific Field: This compound is used in the field of organic chemistry as a building block in the synthesis of many other compounds.
Application Summary: It is used as a reagent in research and is a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Methods of Application: The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used
Results or Outcomes: This compound has been shown to be effective as an antioxidant and has high reactivity with metals such as zinc. .
Scientific Field: Organic Chemistry
Synthesis methods for 3-(2,4-Dimethylbenzoyl)-4-methylpyridine generally involve:
These synthetic routes allow for controlled modifications to yield desired derivatives with specific properties .
3-(2,4-Dimethylbenzoyl)-4-methylpyridine has potential applications in:
Several compounds share structural features with 3-(2,4-Dimethylbenzoyl)-4-methylpyridine. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Methylpyridine | Pyridine ring with a methyl group | Commonly used as a solvent and reagent |
2,6-Dimethylpyridine | Pyridine ring with two methyl groups | Exhibits different reactivity due to sterics |
Benzoylpyridine | Pyridine ring with a benzoyl group | Used in synthesis; exhibits distinct reactivity |
3-(Benzoyloxy)pyridine | Pyridine ring with a benzoyloxy group | Potentially more soluble than its carbonyl counterpart |
The uniqueness of 3-(2,4-Dimethylbenzoyl)-4-methylpyridine lies in its specific arrangement of substituents that may confer distinct electronic properties and reactivity patterns compared to these similar compounds .
The development of 3-(2,4-Dimethylbenzoyl)-4-methylpyridine is rooted in the broader exploration of benzoylpyridine derivatives, which have garnered interest for their synthetic versatility and biological activity. While specific historical records for this compound are limited, its synthesis aligns with methodologies established for similar benzoylpyridines, particularly those involving acylation of pyridine derivatives. The compound’s structural design reflects efforts to modulate electronic and steric properties through strategic substitution, a trend observed in organic synthesis for tailoring reactivity and bioactivity.
IUPAC Name: (2,4-dimethylphenyl)-(4-methylpyridin-3-yl)methanone
CAS Number: 1187164-34-6
Molecular Formula: C₁₅H₁₅NO
Molecular Weight: 225.28 g/mol
This compound is classified as a benzoylpyridine derivative, characterized by a pyridine ring substituted with a benzoyl group. The 2,4-dimethylbenzoyl moiety and 4-methylpyridine core distinguish it from simpler analogs like 2-benzoylpyridine.
Property | Value | Source |
---|---|---|
SMILES | CC1=CC(=C(C=C1)C(=O)C2=C(C=CN=C2)C)C | |
InChIKey | PJLWQEJYJHOMRE-UHFFFAOYSA-N | |
Synonyms | (2,4-Dimethylphenyl)(4-methylpyridin-3-yl)methanone |
3-(2,4-Dimethylbenzoyl)-4-methylpyridine occupies a niche in organic chemistry as a building block for synthesizing complex molecules. Its applications span catalysis, materials science, and medicinal chemistry, particularly in designing ligands for metal complexes or bioactive agents. Research on related benzoylpyridines, such as 2-benzoylpyridine thiosemicarbazones, has highlighted their potential as anticancer agents, suggesting analogous pathways for this compound.
The compound’s structure is notable for: